molecular formula C22H17N3O5 B14942973 3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B14942973
M. Wt: 403.4 g/mol
InChI Key: LOGYSZUFTVYLIL-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione is a complex organic compound belonging to the class of oxazoloisoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused oxazole and isoindole ring system, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione involves several steps. One common method involves the annelation of the oxazole moiety to the isoindole ring. This process typically starts with the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of orthophenylenediamine with orthophthalaldehyde can form an intermediate, which is then further reacted with other reagents to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione has shown significant potential in various scientific research applications. In medicinal chemistry, it has been studied for its anticancer properties, particularly in inhibiting tumor cell proliferation and inducing apoptosis . Additionally, it has been evaluated for its ability to overcome multidrug resistance in cancer cells, making it a valuable tool in cancer therapy . Its unique structure also makes it a candidate for studying molecular interactions and drug design.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of tubulin polymerization, which is crucial for cell division. By disrupting the formation of microtubules, the compound effectively impairs cell cycle progression and induces apoptosis in cancer cells . This mechanism is particularly important in targeting rapidly dividing tumor cells, making it a promising anticancer agent.

Comparison with Similar Compounds

Similar compounds to 3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione include other oxazoloisoindole derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities. For example, derivatives with different substituents on the phenyl ring may exhibit different levels of anticancer activity

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

5-(4-nitrophenyl)-10-phenyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C22H17N3O5/c26-21-16-14-10-15(17(16)22(27)24(21)12-4-2-1-3-5-12)20-18(14)19(23-30-20)11-6-8-13(9-7-11)25(28)29/h1-9,14-18,20H,10H2

InChI Key

LOGYSZUFTVYLIL-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=NO4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)N(C3=O)C6=CC=CC=C6

Origin of Product

United States

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